molecular formula C13H18OS B1362575 Cyclohexanol, 1-[(phenylthio)methyl]-

Cyclohexanol, 1-[(phenylthio)methyl]-

Cat. No.: B1362575
M. Wt: 222.35 g/mol
InChI Key: CRMGYVRRNGABTN-UHFFFAOYSA-N
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Description

The phenylthio group introduces sulfur-based electronic and steric effects, influencing its reactivity and physical properties.

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

1-(phenylsulfanylmethyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18OS/c14-13(9-5-2-6-10-13)11-15-12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2

InChI Key

CRMGYVRRNGABTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CSC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (Venlafaxine Intermediate)

  • Structure: Features a cyano (-CN) and 4-methoxyphenyl group instead of the phenylthioether.
  • Synthesis: Prepared via condensation of 4-methoxyphenylacetonitrile with cyclohexanone using phase-transfer catalysts (PEG-400 or Aliquate-336) .
  • Applications: Key intermediate for the antidepressant venlafaxine. The cyano group facilitates reduction to amine functionalities during drug synthesis .
  • Key Difference: The cyano group enhances electrophilicity, whereas the phenylthio group in the target compound may promote nucleophilic substitution or oxidation reactions .

b. 1-Phenylcyclohexanol

  • Structure: Lacks the sulfur-containing substituent, with a phenyl group directly attached to the cyclohexanol ring.
  • Properties : Higher hydrophobicity compared to sulfur analogs due to the absence of polarizable sulfur atoms.
  • Applications : Used in polymer plasticizers and fragrance synthesis. Less reactive toward oxidation compared to sulfur derivatives .

c. 1-[3-[(1-Methylethyl)thio]-2-propenyl]cyclohexanol

  • Structure : Contains an allylthioether (-S-iPr) group, introducing steric hindrance from the isopropyl moiety.
  • Synthesis : Likely formed via thiol-ene click chemistry or nucleophilic substitution.
  • Reactivity : The allyl group enables conjugation, while the thioether can oxidize to sulfoxides/sulfones under mild conditions .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Cyclohexanol, 1-[(phenylthio)methyl]- C₁₃H₁₈OS (inferred) ~222.34 (calculated) Hydrophobic, moderate polarity due to -SPh; likely liquid at RT
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol C₁₅H₁₉NO₂ 245.32 Solid (mp ~120°C); polar due to -CN and -OCH₃ groups
1-Phenylcyclohexanol C₁₂H₁₆O 176.26 Low water solubility; mp ~70°C
Cyclohexanol (base structure) C₆H₁₂O 100.16 mp 25°C; bp 161°C; miscible in polar solvents
  • Thermal Stability: Sulfur-containing derivatives (e.g., phenylthio) may decompose at lower temperatures than non-sulfur analogs due to weaker C-S bonds.
  • Solubility: The phenylthio group increases lipophilicity compared to hydroxyl or cyano-substituted analogs, reducing aqueous solubility .

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